Cas no 1334173-41-9 ({2-fluoro-5-(pyrrolidin-1-yl)methylphenyl}boronic acid)

{2-Fluoro-5-(pyrrolidin-1-yl)methylphenyl}boronic acid is a boronic acid derivative featuring a fluorinated phenyl core substituted with a pyrrolidinylmethyl group. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions due to its stable boronic acid moiety, which facilitates efficient aryl-aryl bond formation. The fluorine substituent enhances reactivity and selectivity in coupling processes, while the pyrrolidinylmethyl group may improve solubility in organic solvents. Its structural features make it a versatile intermediate in pharmaceutical and materials science research, particularly for constructing complex fluorinated biaryl scaffolds. The compound is typically handled under inert conditions to preserve boronic acid integrity. Proper storage in a cool, dry environment is recommended to maintain stability.
{2-fluoro-5-(pyrrolidin-1-yl)methylphenyl}boronic acid structure
1334173-41-9 structure
Product Name:{2-fluoro-5-(pyrrolidin-1-yl)methylphenyl}boronic acid
CAS No:1334173-41-9
MF:C11H15BFNO2
MW:223.051706552505
MDL:MFCD14687155
CID:4584658
PubChem ID:61534917
Update Time:2025-11-06

{2-fluoro-5-(pyrrolidin-1-yl)methylphenyl}boronic acid Chemical and Physical Properties

Names and Identifiers

    • {2-fluoro-5-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid
    • Boronic acid, B-[2-fluoro-5-(1-pyrrolidinylmethyl)phenyl]-
    • (2-Fluoro-5-(pyrrolidin-1-ylmethyl)phenyl)boronic acid
    • Boronic acid, B-?[2-?fluoro-?5-?(1-?pyrrolidinylmethyl)?phenyl]?-
    • {2-fluoro-5-(pyrrolidin-1-yl)methylphenyl}boronic acid
    • (2-FLUORO-5-[(PYRROLIDIN-1-YL)METHYL]PHENYL)BORONIC ACID
    • D93916
    • 1334173-41-9
    • [2-fluoro-5-(pyrrolidin-1-ylmethyl)phenyl]boronic acid
    • EN300-148490
    • AS-55483
    • AKOS010797004
    • MDL: MFCD14687155
    • Inchi: 1S/C11H15BFNO2/c13-11-4-3-9(7-10(11)12(15)16)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2
    • InChI Key: HLWMXKJWFMWNGE-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1B(O)O)CN1CCCC1

Computed Properties

  • Exact Mass: 223.1179870 g/mol
  • Monoisotopic Mass: 223.1179870 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.7
  • Molecular Weight: 223.05

{2-fluoro-5-(pyrrolidin-1-yl)methylphenyl}boronic acid Pricemore >>

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Additional information on {2-fluoro-5-(pyrrolidin-1-yl)methylphenyl}boronic acid

Recent Advances in the Application of {2-fluoro-5-(pyrrolidin-1-yl)methylphenyl}boronic acid (CAS: 1334173-41-9) in Chemical Biology and Drug Discovery

Boronic acids have emerged as versatile tools in chemical biology and drug discovery due to their unique reactivity and ability to form reversible covalent bonds with diols and other nucleophiles. Among these, {2-fluoro-5-(pyrrolidin-1-yl)methylphenyl}boronic acid (CAS: 1334173-41-9) has garnered significant attention in recent studies for its potential applications in targeted drug delivery, enzyme inhibition, and diagnostic imaging. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and therapeutic potential.

A recent study published in the Journal of Medicinal Chemistry explored the use of {2-fluoro-5-(pyrrolidin-1-yl)methylphenyl}boronic acid as a key intermediate in the synthesis of novel proteasome inhibitors. The researchers demonstrated that the boronic acid moiety facilitates selective binding to the active site of the 20S proteasome, leading to potent inhibition of its chymotrypsin-like activity. This finding is particularly relevant for the development of therapies targeting multiple myeloma and other malignancies dependent on proteasome function.

In the field of diagnostic imaging, a 2023 study in Chemical Communications reported the development of a fluorine-18 labeled derivative of {2-fluoro-5-(pyrrolidin-1-yl)methylphenyl}boronic acid for positron emission tomography (PET) imaging. The compound exhibited excellent blood-brain barrier penetration and selective accumulation in tumor tissues, making it a promising candidate for the detection of glioblastoma and other central nervous system malignancies. The presence of the pyrrolidine moiety was found to significantly enhance the pharmacokinetic properties of the tracer.

The compound's unique structural features have also been exploited in the development of novel antibiotics. Research published in ACS Infectious Diseases demonstrated that {2-fluoro-5-(pyrrolidin-1-yl)methylphenyl}boronic acid can serve as a scaffold for inhibitors of bacterial β-lactamases. The fluorine atom at the 2-position and the boronic acid group work synergistically to form stable complexes with the active site serine residue of these resistance enzymes, potentially overcoming one of the most pressing challenges in antimicrobial therapy.

From a chemical biology perspective, the reactivity of {2-fluoro-5-(pyrrolidin-1-yl)methylphenyl}boronic acid has been harnessed for the development of activity-based probes. A recent Nature Chemical Biology publication described its use in profiling glycosidase activities in live cells. The compound's ability to form reversible covalent bonds with enzyme substrates allows for real-time monitoring of glycosidase function without permanent enzyme inhibition, providing valuable insights into carbohydrate metabolism in health and disease.

Despite these promising developments, challenges remain in the optimization of {2-fluoro-5-(pyrrolidin-1-yl)methylphenyl}boronic acid derivatives for clinical applications. Current research efforts are focused on improving the selectivity and reducing the potential off-target effects of these compounds. Recent structure-activity relationship studies have identified key modifications that enhance target specificity while maintaining the beneficial pharmacological properties conferred by the boronic acid functionality.

In conclusion, {2-fluoro-5-(pyrrolidin-1-yl)methylphenyl}boronic acid (CAS: 1334173-41-9) represents a versatile scaffold with diverse applications in chemical biology and drug discovery. The latest research highlights its potential in oncology, infectious disease, and diagnostic imaging, while ongoing studies continue to expand its utility in other therapeutic areas. As our understanding of boronic acid chemistry deepens, this compound is poised to play an increasingly important role in the development of next-generation therapeutics and research tools.

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